molecular formula C6H7ClN4O B8021675 6,7-dihydro-1H-imidazo[4,5-d][1,3]diazepin-6-ium-8-one;chloride

6,7-dihydro-1H-imidazo[4,5-d][1,3]diazepin-6-ium-8-one;chloride

Cat. No.: B8021675
M. Wt: 186.60 g/mol
InChI Key: IOUSBGFCJXEEEL-UHFFFAOYSA-N
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Description

6,7-dihydro-1H-imidazo[4,5-d][1,3]diazepin-6-ium-8-one;chloride is a heterocyclic compound that features a fused ring system combining imidazole and diazepine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-1H-imidazo[4,5-d][1,3]diazepin-6-ium-8-one;chloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

6,7-dihydro-1H-imidazo[4,5-d][1,3]diazepin-6-ium-8-one;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of halogen atoms with other functional groups .

Scientific Research Applications

6,7-dihydro-1H-imidazo[4,5-d][1,3]diazepin-6-ium-8-one;chloride has several scientific research applications:

Mechanism of Action

The mechanism by which 6,7-dihydro-1H-imidazo[4,5-d][1,3]diazepin-6-ium-8-one;chloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-dihydro-1H-imidazo[4,5-d][1,3]diazepin-6-ium-8-one;chloride is unique due to its fused ring system, which combines the properties of both imidazole and diazepine. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

6,7-dihydro-1H-imidazo[4,5-d][1,3]diazepin-6-ium-8-one;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O.ClH/c11-4-1-7-2-9-6-5(4)8-3-10-6;/h2-3H,1H2,(H,7,9)(H,8,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUSBGFCJXEEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(N=C[NH2+]1)N=CN2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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